An In-depth Technical Guide to (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
An In-depth Technical Guide to (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. The presence of a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug candidates[1]. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and analytical characterization, serving as a vital resource for professionals in the field.
Compound Identification and Properties
A clear identification of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is fundamental for any research or development endeavor. The following table summarizes its key identifiers and physicochemical properties.
| Identifier | Value | Source |
| CAS Number | 306281-86-7 | [2] |
| Synonyms | (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol | [2][3] |
| Molecular Formula | C₉H₁₀F₃NO | [2] |
| Molecular Weight | 205.18 g/mol | [2] |
| InChI Key | VDJAPRZLEXCFHF-QMMMGPOBSA-N | [2] |
| Physical Form | White solid | [2] |
Synthesis and Stereochemical Control
The enantioselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, with numerous strategies developed to achieve high stereochemical purity. The synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone.
Conceptual Asymmetric Synthesis Workflow
The general approach to synthesizing the target molecule with high enantiomeric excess (e.e.) is depicted in the workflow below. This process relies on the use of a chiral catalyst to control the stereochemical outcome of the reduction.
Caption: Asymmetric synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Field-Proven Insights: The Rationale Behind Asymmetric Reduction
The asymmetric reduction of prochiral ketones is a well-established and highly effective method for producing enantiomerically pure alcohols[4]. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity. Oxazaborolidine catalysts, such as those derived from chiral amino alcohols (Corey-Bakshi-Shibata or CBS catalysts), are frequently employed for this purpose[5][6].
The mechanism of CBS-catalyzed reduction involves the coordination of the borane reducing agent to the nitrogen of the oxazaborolidine, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex creates a sterically defined environment, forcing the hydride transfer to occur from one specific face of the ketone, thereby leading to the formation of one enantiomer in excess.
Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone
The following protocol is a representative method for the asymmetric reduction of the ketone precursor, adapted from established procedures for similar substrates[4][5][6][7].
Materials:
-
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
-
(R)-tetrahydro-1-phenyl-1,3,2-oxazaborolidine (CBS catalyst) solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (1.0 eq) and anhydrous THF. Cool the suspension to 0 °C.
-
Neutralization: Add a saturated aqueous solution of NaHCO₃ dropwise to neutralize the hydrochloride salt. Stir for 15 minutes. Extract the free amine into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Asymmetric Reduction: Dissolve the crude free amine in anhydrous THF and cool to -20 °C. Add the (R)-CBS catalyst solution (0.1 eq) dropwise. After stirring for 10 minutes, add BMS (1.1 eq) dropwise over 30 minutes, maintaining the temperature below -15 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Separate the aqueous and organic layers. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Applications in Drug Development
Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals[8]. The 2-amino-2-phenylethanol scaffold, in particular, is a key structural motif in a class of drugs known as β2-adrenoceptor agonists, which are widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[5][9][10][11].
Potential as a β2-Adrenoceptor Agonist
The structural similarity of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol to known β2-agonists suggests its potential utility in this therapeutic area. β2-adrenoceptor agonists function by stimulating β2-adrenergic receptors on the smooth muscle cells of the airways[10][11]. This stimulation activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation[9].
Caption: Proposed mechanism of action as a β2-adrenoceptor agonist.
The trifluoromethyl group in the para position of the phenyl ring is expected to enhance the compound's binding affinity to the β2-adrenoceptor and improve its metabolic stability, potentially leading to a longer duration of action[1]. Further in vitro and in vivo studies are warranted to confirm the activity and selectivity of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol as a β2-adrenoceptor agonist[12][13][14][15][16].
Analytical Characterization
Accurate and reliable analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of enantiomers of amino alcohols[3][17][18][19].
Hypothetical Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (for basic analytes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of the mobile phase. |
Rationale: The polysaccharide-based CSP provides a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation[3][20]. The non-polar mobile phase is typical for normal-phase chiral chromatography. The addition of a small amount of a basic modifier like diethylamine can improve peak shape and reduce tailing for amine-containing analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol in a common deuterated solvent like DMSO-d₆ are provided below. These predictions are based on established principles of substituent effects[2][17][21][22][23].
Predicted NMR Spectral Data (in DMSO-d₆):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H NMR | ~7.7 | d | 2H, Ar-H |
| ~7.5 | d | 2H, Ar-H | |
| ~4.0 | dd | 1H, CH(OH) | |
| ~3.5 | m | 2H, CH₂OH | |
| ~5.0 | br s | 1H, OH | |
| ~2.0 | br s | 2H, NH₂ | |
| ¹³C NMR | ~145 | s | Ar-C (C-CF₃) |
| ~128 | s | Ar-CH | |
| ~125 (q) | s | Ar-CH (JC-F ≈ 3-4 Hz) | |
| ~124 (q) | s | CF₃ (JC-F ≈ 270 Hz) | |
| ~65 | s | CH₂OH | |
| ~58 | s | CH(NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mode, (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is expected to undergo characteristic fragmentation.
Expected Mass Spectral Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z 205 corresponding to the molecular weight of the compound.
-
Loss of CH₂OH: A fragment at m/z 174 due to the cleavage of the C-C bond adjacent to the alcohol.
-
Formation of Tropylium Ion: A characteristic fragment at m/z 91, common for benzyl-containing compounds.
-
Loss of CF₃: A fragment resulting from the loss of the trifluoromethyl group.
The fragmentation pattern can provide valuable structural confirmation[1][24][25].
Conclusion
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral building block with significant potential in drug discovery and development, particularly in the area of respiratory therapeutics. Its synthesis can be achieved with high stereocontrol using established asymmetric reduction methodologies. Its structural features strongly suggest its utility as a β2-adrenoceptor agonist, a hypothesis that warrants further pharmacological investigation. The analytical methods outlined in this guide provide a solid foundation for the quality control and characterization of this promising compound. As research in fluorinated pharmaceuticals continues to expand, molecules like (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol will undoubtedly play a crucial role in the development of next-generation therapeutics.
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